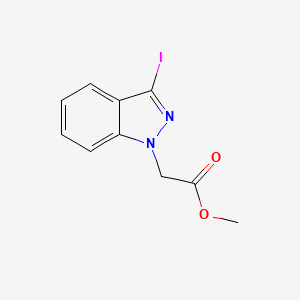

Methyl (3-iodo-1H-indazol-1-YL)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9IN2O2 |

|---|---|

Molecular Weight |

316.09 g/mol |

IUPAC Name |

methyl 2-(3-iodoindazol-1-yl)acetate |

InChI |

InChI=1S/C10H9IN2O2/c1-15-9(14)6-13-8-5-3-2-4-7(8)10(11)12-13/h2-5H,6H2,1H3 |

InChI Key |

ODPGUQOABUOTOG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1C2=CC=CC=C2C(=N1)I |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 Iodo 1h Indazol 1 Yl Acetate and Its Core Derivatives

Strategies for the Preparation of the 3-Iodo-1H-indazole Core Structure

The foundational step in the synthesis of the target compound is the preparation of the 3-iodo-1H-indazole scaffold. This is most commonly achieved through the direct iodination of 1H-indazole.

Regioselective Iodination Procedures of 1H-Indazole

The direct and regioselective iodination of 1H-indazole at the C-3 position is a widely employed and efficient method. A common procedure involves the use of iodine (I₂) in the presence of a base, such as potassium hydroxide (B78521) (KOH), in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govrsc.org This reaction typically proceeds at room temperature, yielding the desired 3-iodo-1H-indazole in good yields. nih.gov

The reaction mechanism involves the deprotonation of the indazole N-H by the base, forming an indazolide anion. This anion then attacks the iodine molecule, leading to the preferential substitution at the electron-rich C-3 position. The choice of base and solvent is crucial for the efficiency and regioselectivity of the reaction.

A representative procedure involves stirring a solution of 1H-indazole, iodine, and potassium hydroxide in DMF for a few hours at room temperature. nih.gov The reaction is then quenched, and the product is isolated through filtration and washing.

Alternative Routes to 3-Iodo-1H-indazole Precursors

While direct iodination is prevalent, alternative strategies for the synthesis of the 3-iodo-1H-indazole core exist. These methods often involve the construction of the indazole ring with the iodine atom already in place or the conversion of other functional groups at the C-3 position to an iodide. For instance, certain synthetic routes might start from ortho-substituted anilines that undergo diazotization followed by cyclization and subsequent functional group manipulation to introduce the iodine at the C-3 position. Another approach could involve the use of hypervalent iodine reagents to mediate the cyclization and iodination in a one-pot process. organic-chemistry.org

N-1 Functionalization Approaches for Acetate (B1210297) Moiety Incorporation

Once the 3-iodo-1H-indazole core is obtained, the next step is the introduction of the methyl acetate group at the N-1 position. This is typically achieved through N-alkylation reactions.

Alkylation Reactions at the Indazole Nitrogen with Haloacetate Reagents

The alkylation of 3-iodo-1H-indazole with a haloacetate reagent, such as methyl bromoacetate, in the presence of a base is a common method for introducing the acetate moiety. researchgate.net The reaction leads to the formation of a mixture of N-1 and N-2 alkylated products, with the regioselectivity being a key challenge. The 1H-indazole tautomer is generally more stable than the 2H-tautomer, which can influence the product distribution. google.comnih.gov

The reaction involves the deprotonation of the indazole N-H by a base, followed by nucleophilic attack of the resulting indazolide anion on the electrophilic carbon of the methyl bromoacetate.

Optimization of Reaction Conditions for N-1 Acetate Formation

Achieving high regioselectivity for N-1 alkylation is a critical aspect of the synthesis. The choice of base, solvent, and temperature significantly influences the N-1/N-2 ratio of the products. google.comwikipedia.org Studies have shown that using a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) can favor the formation of the N-1 isomer. google.comnih.gov The steric and electronic properties of substituents on the indazole ring also play a role in directing the alkylation to the N-1 position. google.comnih.gov For instance, the presence of a substituent at the C-3 position can sterically hinder the approach to the N-2 position, thereby favoring N-1 alkylation. google.com Thermodynamic control, often achieved by equilibration in the presence of a suitable base and solvent system, can also be exploited to favor the more stable N-1 substituted product. wikipedia.org

Advanced Cross-Coupling Strategies for Modification at the C-3 Position

The iodine atom at the C-3 position of Methyl (3-iodo-1H-indazol-1-YL)acetate serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, leading to a diverse library of derivatives.

An efficient synthesis of novel 3-heteroaryl N-1-functionalized indazoles has been reported via palladium cross-coupling reactions of ethyl (3-iodo-1H-indazol-1-yl)acetate with various heteroarylmetal derivatives. researchgate.net

Table 1: Suzuki-Miyaura Coupling of Ethyl (3-iodo-1H-indazol-1-yl)acetate with Heteroarylboronic Acids researchgate.net

| Entry | Heteroarylboronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-Pyrrolylboronic acid | Pd(PPh₃)₄ | NaHCO₃ (aq) | DME | 1 | 34 |

| 2 | 2-Pyrrolylboronic acid | Pd(PPh₃)₄ | NaHCO₃ (aq) | DME/H₂O (12.5:1) | 1 | 59 |

| 3 | 3-Pyrrolylboronic acid | Pd(PPh₃)₄ | NaHCO₃ (aq) | DME/H₂O (12.5:1) | 13 | 59 |

| 4 | 3-Pyrrolylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene/EtOH/H₂O (19:1:1.6) | 1 | 94 |

Table 2: Stille Coupling of Ethyl (3-iodo-1H-indazol-1-yl)acetate with Heteroarylstannanes researchgate.net

| Entry | Heteroarylstannane | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Thiazolylstannane | Pd(PPh₃)₄ | Toluene | 24 | 78 |

| 2 | 4-Thiazolylstannane | Pd(PPh₃)₄ | Toluene | 24 | 82 |

The Heck reaction provides a method for the formation of carbon-carbon bonds between the 3-iodoindazole core and alkenes. For example, the Heck coupling of N-protected 3-iodoindazoles with methyl acrylate (B77674) has been studied to produce 3-indazolylpropenoates. researchgate.net

The Sonogashira coupling enables the formation of a carbon-carbon bond between the C-3 position of the indazole and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. doaj.org

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond at the C-3 position by coupling the 3-iodoindazole with various amines. This reaction is a powerful tool for the synthesis of 3-aminoindazole derivatives. rawdatalibrary.net

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling with Organoboronic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its broad substrate scope and tolerance of various functional groups. For derivatives of this compound, this reaction provides a powerful method for introducing aryl, heteroaryl, or vinyl groups at the C3 position of the indazole ring. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the organoboronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

The success and yield of the Suzuki-Miyaura coupling are significantly influenced by the electronic and steric properties of the boronic acid coupling partner. A wide array of aryl and heteroaryl boronic acids have been successfully coupled with 3-haloindazoles.

Electron-rich arylboronic acids, such as 4-methoxyphenylboronic acid, and electron-deficient ones, like those bearing nitro or cyano groups, have been shown to react efficiently. This highlights the reaction's broad functional group tolerance. Heteroarylboronic acids, including 2-thienylboronic acid and 3-furylboronic acid, are also effective coupling partners, leading to the formation of C3-heteroarylated indazole derivatives in good to excellent yields. The reaction is generally not significantly hindered by the steric bulk of substituents on the boronic acid, although extremely hindered reagents may require optimized conditions or specialized catalyst systems. In some cases, the coupling of unprotected NH-indazoles with boronic acids bearing alkyl groups has resulted in moderate yields.

| Boronic Acid Partner | Substituent Type | Observed Reactivity/Yield | Reference |

|---|---|---|---|

| Phenylboronic acid | Unsubstituted Aryl | Good to Excellent | |

| 4-Methoxyphenylboronic acid | Electron-Donating Group (Aryl) | Good to Excellent | |

| 4-Nitrophenylboronic acid | Electron-Withdrawing Group (Aryl) | Good | |

| 2-Thienylboronic acid | Heteroaryl | Excellent | |

| 3-Furylboronic acid | Heteroaryl | Good | |

| Pinacol (B44631) vinyl boronate | Vinyl | Good to Excellent | |

| Alkylboronic acids | Alkyl | Moderate |

The choice of palladium catalyst and associated ligands is critical for achieving high efficiency and yield in the Suzuki-Miyaura coupling of 3-iodoindazoles. Various catalytic systems have been explored, ranging from simple palladium salts to pre-formed complexes with sophisticated phosphine (B1218219) ligands.

Commonly used palladium precursors include Palladium(II) acetate (Pd(OAc)₂) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). For challenging couplings or to improve reaction rates and yields, these precursors are often paired with specialized ligands. Electron-rich and sterically bulky phosphine ligands, such as Sphos and XPhos, have proven effective, particularly for coupling with less reactive aryl chlorides or for reactions involving unprotected NH-indazoles. The use of ferrocene-based ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) in complexes such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) is also prevalent.

The selection of the base and solvent system is equally important. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently employed to facilitate the transmetalation step. Solvent systems often consist of a mixture of an organic solvent like 1,4-dioxane (B91453) or dimethylformamide (DMF) with water to ensure solubility of both the organic substrates and the inorganic base. Microwave irradiation has also been successfully utilized to expedite the reaction, often leading to significantly reduced reaction times and improved yields.

| Palladium Source | Ligand | Base | Solvent System | Key Feature | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane/H₂O | Effective for coupling with 3-bromo-indazol-5-amine. | |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | Standard conditions for vinylation with pinacol vinyl boronate. | |

| PdCl₂(dppf) | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | Widely used for various aryl and heteroaryl couplings. | |

| Pd₂(dba)₃ | SPhos / XPhos | K₃PO₄ | Dioxane/H₂O | High yields for unprotected 3-chloroindazole. | |

| Pd(OAc)₂ | 1,10-phenanthroline | K₂CO₃ | DMA | Used for direct C7-arylation of indazoles. |

Stannane-Mediated Coupling Reactions (Stille Coupling)

The Stille coupling offers an alternative palladium-catalyzed method for forming carbon-carbon bonds, utilizing organostannanes as the coupling partner. This reaction is known for its tolerance of a wide range of functional groups and the stability of the organotin reagents to air and moisture. The catalytic cycle is similar to the Suzuki reaction, involving oxidative addition, transmetalation with the organostannane, and reductive elimination.

While less common than the Suzuki coupling for this scaffold, the Stille reaction can be effectively applied to 3-haloindazoles. For instance, 3-vinyl-1H-indazole has been prepared from 3-bromo-1H-indazole via a Stille coupling, demonstrating its utility. The reaction typically employs a palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) source. The reactivity of the organostannane is a key factor, and the presence of additives can significantly impact the reaction rate. Copper(I) salts, for example, can have a synergistic effect and accelerate the coupling. A primary drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the final product.

Heck Coupling and Other Carbon-Carbon Bond Forming Reactions

The Mizoroki-Heck reaction provides a method for the arylation or vinylation of alkenes. In the context of this compound, the Heck reaction is a valuable tool for introducing unsaturated moieties at the C3 position by coupling with various alkenes. This reaction typically involves a palladium catalyst, a base, and often a phosphine ligand or a phase-transfer catalyst.

The Heck coupling of 3-iodoindazoles with methyl acrylate has been studied as a route to 3-indazolylpropenoates, which are key intermediates for other derivatives. The reaction proceeds by oxidative addition of the palladium(0) catalyst to the C-I bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the vinylated product. This methodology allows for the selective and direct synthesis of 3-vinylated indazoles without requiring N-protection.

Reaction conditions are crucial for achieving good yields and selectivity. Typical catalyst systems include Pd(OAc)₂ with or without phosphine ligands like triphenylphosphine (B44618) (PPh₃). The choice of base, such as triethylamine (B128534) (TEA) or sodium bicarbonate (NaHCO₃), and solvent (e.g., DMF) also plays a significant role. In some cases, the addition of a phase-transfer agent like tetrabutylammonium (B224687) iodide (TBAI) can enhance the reaction efficiency.

Derivatization Strategies via the Ester Group of the Acetate Moiety

The ester group of the N1-acetate side chain in this compound offers a versatile handle for further chemical modification, allowing for the synthesis of a diverse library of compounds. Key derivatization strategies include hydrolysis, amidation, and reduction.

Hydrolysis: The methyl ester can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, (3-iodo-1H-indazol-1-yl)acetic acid. This transformation is typically achieved using aqueous solutions of alkali metal hydroxides like sodium hydroxide or lithium hydroxide in a polar solvent such as methanol (B129727) or tetrahydrofuran (THF). The resulting carboxylic acid is a valuable intermediate for further reactions, such as amide bond formation using standard peptide coupling reagents.

Amidation: Direct conversion of the methyl ester to an amide can be accomplished by reaction with a primary or secondary amine. While this reaction can be slow, it can be facilitated by various catalysts. Nickel/N-heterocyclic carbene (NHC) catalytic systems have been shown to be effective for the direct amidation of methyl esters with a broad range of amines, including aliphatic and aromatic derivatives, often under neutral conditions. Alternatively, organocatalysts or lanthanide-based complexes can also promote this transformation. This direct approach avoids the need to first hydrolyze the ester to the carboxylic acid.

Reduction: The ester functionality can be reduced to a primary alcohol, yielding 2-(3-iodo-1H-indazol-1-yl)ethanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation, typically carried out in an anhydrous ethereal solvent like THF or diethyl ether. The reaction proceeds via nucleophilic attack of the hydride on the ester carbonyl, leading to the formation of the alcohol after an aqueous workup. For more controlled or selective reductions, especially in the presence of other reducible functional groups, diisobutylaluminum hydride (DIBAL-H) can be employed, often at low temperatures (-78 °C), to afford either the alcohol or, under carefully controlled conditions, the corresponding aldehyde.

| Transformation | Reagents/Conditions | Product Functional Group | Reference |

|---|---|---|---|

| Hydrolysis | NaOH(aq) or LiOH(aq) in MeOH/THF | Carboxylic Acid | |

| Amidation | R¹R²NH, Ni(cod)₂/IPr catalyst, Toluene, 140 °C | Amide | |

| Reduction to Alcohol | 1. LiAlH₄, THF; 2. H₂O workup | Primary Alcohol | |

| Reduction to Alcohol | DIBAL-H, Toluene or THF | Primary Alcohol | |

| Reduction to Aldehyde | DIBAL-H (1 eq.), Toluene or THF, -78 °C | Aldehyde |

Structure Activity Relationship Sar Investigations of Methyl 3 Iodo 1h Indazol 1 Yl Acetate Analogues

Influence of Positional and Substituent Effects on Biological Potency

The biological potency of indazole derivatives is highly sensitive to the nature and position of substituents on the benzene (B151609) ring. nih.gov Various studies on different classes of indazole-containing compounds have demonstrated that even minor structural modifications can lead to significant changes in activity.

For instance, in a series of 1H-indazole-3-amine derivatives, the nature of the substituent at the C-5 position was found to be crucial for their antitumor activity. The replacement of a 3-fluorophenyl group with a 4-methoxyphenyl (B3050149) or a 3,4-dichlorophenyl group at this position led to a two- to ten-fold decrease in inhibitory activity against the K562 cell line. nih.gov This highlights the importance of specific electronic and steric properties of substituents at this position for optimal biological response. The presence of a para-fluorine atom on a phenyl substituent at C-5 was identified as being particularly important for antitumor activity. nih.gov

The introduction of substituents at other positions on the indazole ring also plays a critical role in modulating biological activity. For example, in a series of indazole-based inhibitors of nitric oxide synthase (NOS), the introduction of a bromine atom at the C-4 position resulted in a compound with potency comparable to the reference inhibitor, 7-nitroindazole. austinpublishinggroup.com This indicates that the introduction of a halogen at this position can significantly influence the inhibitory potential.

The following table summarizes the influence of substituents on the biological activity of various indazole analogues, illustrating the sensitivity of the scaffold to positional and substituent effects.

| Compound Series | Position of Substitution | Substituent | Observed Effect on Biological Potency | Reference |

| 1H-indazole-3-amine | C-5 | 3-fluorophenyl | High antitumor activity | nih.gov |

| 1H-indazole-3-amine | C-5 | 4-methoxyphenyl | Decreased antitumor activity | nih.gov |

| 1H-indazole-3-amine | C-5 | 3,4-dichlorophenyl | Decreased antitumor activity | nih.gov |

| Indazole-based NOS inhibitors | C-4 | Bromine | Potent inhibition of neuronal NOS | austinpublishinggroup.com |

The Role of the N-1 Acetate (B1210297) Side Chain in Modulating Biological Activity

The substituent at the N-1 position of the indazole ring is a key determinant of its biological activity and physicochemical properties. The N-1 acetate side chain, as present in methyl (3-iodo-1H-indazol-1-yl)acetate, is a common feature in many biologically active indazoles and serves as a crucial handle for modulating their properties.

The synthesis and characterization of a series of indazoles substituted at the N-1 and N-2 positions with ester-containing side chains, including acetic acid derivatives, have been reported. nih.govnih.gov These studies have shown that nucleophilic substitution reactions on halo esters by 1H-indazole generally lead to a mixture of N-1 and N-2 isomers, with the N-1 isomer being the predominant and thermodynamically more stable product. nih.gov This regioselectivity is crucial for the consistent synthesis of biologically active compounds where the precise positioning of the side chain is critical for target engagement.

The length and functionality of the N-1 side chain can significantly impact biological activity. For instance, in a series of indazol-3-carboxylic acid derivatives investigated as antispermatogenic agents, the presence of substituted benzyl (B1604629) groups at the N-1 position was found to be essential for activity. austinpublishinggroup.com This suggests that the nature of the group attached to the N-1 nitrogen can dictate the compound's interaction with its biological target.

The ester functionality of the N-1 acetate side chain can also be a site for metabolic modification, potentially influencing the pharmacokinetic profile of the compound. Basic hydrolysis of the ester can lead to the corresponding carboxylic acid, which may exhibit different biological activity and solubility properties. nih.govnih.gov

Impact of C-3 Modifications on Molecular Recognition and Interactions

The C-3 position of the indazole ring is a critical site for functionalization and plays a pivotal role in molecular recognition and interaction with biological targets. The iodo substituent in this compound serves as a versatile handle for introducing a wide range of chemical diversity through various cross-coupling reactions. austinpublishinggroup.comnih.gov

The nature of the substituent at the C-3 position can dramatically influence the biological activity of indazole derivatives. For example, in a series of 3-substituted 1H-indazoles investigated for their IDO1 enzyme inhibition, the presence of a suitably substituted carbohydrazide (B1668358) moiety at the C-3 position was found to be crucial for their strong inhibitory activity. nih.gov This indicates that the size, shape, and hydrogen bonding capabilities of the C-3 substituent are key determinants for effective binding to the enzyme's active site.

Furthermore, the C-3 position is often involved in key interactions with protein targets. In many kinase inhibitors, the indazole scaffold acts as a hinge-binder, and the substituent at the C-3 position can extend into a deeper pocket of the ATP-binding site, contributing to both potency and selectivity. The 1H-indazole-3-amine structure, for instance, is recognized as an effective hinge-binding fragment. nih.gov

The following table illustrates the impact of different C-3 modifications on the biological activity of indazole analogues.

| Compound Series | C-3 Substituent | Biological Target/Activity | Key Finding | Reference |

| 1H-Indazoles | Substituted carbohydrazide | IDO1 enzyme inhibition | Crucial for strong inhibitory activity | nih.gov |

| Indazole Derivatives | Amine | Kinase hinge-binding | Effective hinge-binding fragment | nih.gov |

| 3-Iodoindazoles | Aryl/Hetaryl groups (via Suzuki coupling) | Various (as synthetic intermediates) | Versatile for introducing chemical diversity | austinpublishinggroup.comnih.gov |

Conformational Analysis and its Correlation with Observed Biological Profiles

The three-dimensional conformation of a molecule is a critical factor that governs its interaction with biological macromolecules. The conformational flexibility or rigidity of the indazole scaffold and its substituents can significantly influence the biological profile of a compound.

For instance, X-ray diffraction studies of indazol-2-yl-acetic acid have revealed a specific supramolecular architecture involving intermolecular hydrogen bonds. nih.govnih.gov This highlights the importance of the spatial arrangement of the acetic acid side chain in directing intermolecular interactions, which can be extrapolated to its potential interactions with a biological target.

The torsion angles of substituents relative to the indazole ring can also play a crucial role. In a study of 1-methanol substituted indazoles, the torsion angles of the methanol (B129727) substituent were found to vary depending on the presence of other substituents on the indazole ring. nih.gov This suggests that the conformational preferences of the N-1 side chain can be influenced by other parts of the molecule, which in turn can impact its biological activity. A deeper understanding of the preferred conformations of this compound and its analogues through computational modeling and experimental techniques would be invaluable for the rational design of more potent and selective therapeutic agents.

Advanced Computational and Chemoinformatic Studies

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is frequently used to predict the interaction between a small molecule ligand and its protein target. This method is crucial in structure-based drug design, helping to understand the binding mechanism and affinity of a compound within the active site of a biological target. semanticscholar.org

Molecular docking simulations for Methyl (3-iodo-1H-indazol-1-YL)acetate would involve placing the molecule into the binding site of a relevant protein target. The process calculates the most likely conformation of the ligand and its orientation within the binding pocket. The outcome is a "binding mode" or "pose," which represents the most stable interaction energetically.

The strength of this interaction is quantified by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower binding energy score typically indicates a more stable and potent interaction. researchgate.net For indazole derivatives, docking studies have been successfully employed to identify potent inhibitors against targets like Cancer Osaka Thyroid (COT) kinase, where lead compounds demonstrated strong binding in the active site. alliedacademies.org These studies help in prioritizing compounds for synthesis and biological testing based on their predicted affinity. researchgate.net

A key output of molecular docking analysis is the detailed visualization of intermolecular interactions between the ligand and the protein. researchgate.net This allows for the identification of specific amino acid residues that are critical for binding. nih.gov These interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors (HBD) and acceptors (HBA) on the ligand and the protein.

Hydrophobic Interactions: Occurring between nonpolar regions of the ligand and hydrophobic residues in the binding pocket.

Pi-Pi Stacking: Aromatic ring interactions.

By analyzing the docking pose of this compound, researchers could identify which amino acids in a target's active site form significant bonds with the indazole core, the iodo-substituent, or the acetate (B1210297) group. Understanding these key interactions is fundamental for lead optimization, where the chemical structure of the ligand is modified to enhance binding affinity and selectivity. mdpi.com

Quantum Chemical Calculations (e.g., Density Functional Theory for electronic structure and reactivity)

Quantum chemical calculations provide a detailed description of the electronic structure of a molecule. Density Functional Theory (DFT) is a widely used method in this field due to its balance of accuracy and computational efficiency. nih.gov DFT calculations can determine various molecular properties of this compound. nih.gov

Key parameters derived from DFT studies include:

Optimized Molecular Geometry: Predicts bond lengths, bond angles, and dihedral angles with high accuracy, which can be compared with experimental data if available. researchgate.net

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, revealing the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for understanding non-covalent interactions with a biological target. researchgate.net

Vibrational Frequencies: Theoretical prediction of infrared (IR) and Raman spectra, which can aid in the structural characterization of the synthesized compound. nih.gov

These calculations offer a fundamental understanding of the molecule's intrinsic properties, which govern its reactivity and ability to interact with biological macromolecules. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. nih.gov These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (HY), aromatic rings (AR), and charged groups. nih.gov

A pharmacophore model for a class of active compounds, such as indazole derivatives, can be generated and used as a 3D query to screen large compound databases. This process, known as virtual screening, helps to identify novel molecules that possess the required structural features for binding to the target of interest but may have a different core structure (scaffold hopping). This approach is highly effective for discovering diverse new leads for drug development. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

For a compound to be an effective drug, it must not only bind to its target with high affinity but also possess favorable pharmacokinetic properties. ADME properties determine the fate of a compound in the body. In silico ADME prediction tools are used early in the drug discovery process to filter out compounds with poor pharmacokinetic profiles, saving time and resources. japtronline.comnih.gov

Key parameters evaluated for this compound would include estimations based on its chemical structure. mdpi.comresearchgate.net

Lipinski's Rule of Five: This rule provides a set of guidelines to assess the "drug-likeness" of a compound concerning its potential for oral bioavailability. medicalresearchjournal.org The parameters are:

Molecular Weight (MW) ≤ 500 Da

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Hydrogen Bond Donors (nOHNH) ≤ 5

Hydrogen Bond Acceptors (nON) ≤ 10

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. medicalresearchjournal.org It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A TPSA value of less than 140 Ų is generally considered favorable for good oral bioavailability. medicalresearchjournal.org

The predicted ADME properties for this compound are summarized in the table below. These computational predictions suggest that the compound has a favorable profile for drug-likeness and intestinal absorption. mdpi.com

| Property | Predicted Value | Guideline | Pass/Fail |

|---|---|---|---|

| Molecular Weight (MW) | 316.10 g/mol | ≤ 500 | Pass |

| LogP (Octanol/Water Partition Coefficient) | 2.65 (Predicted) | ≤ 5 | Pass |

| Hydrogen Bond Donors | 0 | ≤ 5 | Pass |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Pass |

| Topological Polar Surface Area (TPSA) | 54.95 Ų (Predicted) | ≤ 140 Ų | Pass |

Research Perspectives and Future Directions

Rational Design and Synthesis of Next-Generation Indazole Analogs

The chemical structure of Methyl (3-iodo-1H-indazol-1-YL)acetate offers significant opportunities for rational drug design. The core strategy revolves around modifying the indazole scaffold at key positions to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on various indazole series have established fundamental principles for designing new analogs. nih.govacs.orgresearchgate.net

The 3-iodo group is a particularly valuable feature, serving as a versatile handle for introducing a wide range of substituents via transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the systematic exploration of the chemical space around the C3-position, which is crucial for interaction with many biological targets. For instance, in the context of kinase inhibition, appending aryl or heteroaryl groups at this position can significantly influence binding affinity and selectivity. nih.gov

The N1-acetate moiety is another critical site for modification. The ester can be hydrolyzed to the corresponding carboxylic acid or converted into a diverse array of amides. This is particularly relevant as the 1H-indazole-3-carboxamide structure is a known effective hinge-binding fragment in kinase inhibitors. nih.govmdpi.com Modulating the N1-substituent can also fine-tune the compound's physicochemical properties, such as solubility and cell permeability, which are critical for drug development.

The design of next-generation analogs would leverage these principles. For example, based on the design of existing indazole-based diarylurea anticancer agents, the N1-position could be functionalized with groups that enhance solubility and target engagement. nih.gov Computational methods, including molecular docking, can further guide the design process by predicting the binding modes of novel derivatives within the active sites of target proteins. nih.gov

Table 1: Potential Modifications of this compound for Analog Development

| Position of Modification | Type of Modification | Rationale for Modification | Potential Target Class |

| C3-Position (Iodo group) | Suzuki or Stille Coupling | Introduce diverse aryl/heteroaryl groups to probe binding pockets. | Protein Kinases, GPCRs |

| Sonogashira Coupling | Introduce alkynyl groups for rigid extension or as covalent warheads. | Covalent Inhibitors | |

| Buchwald-Hartwig Amination | Introduce substituted amines for hydrogen bonding interactions. | Kinases, Proteases | |

| N1-Position (Acetate group) | Hydrolysis to Carboxylic Acid | Increase solubility; provide an anchor point for further derivatization. | Various Targets |

| Amidation | Introduce diverse R-groups to modulate properties and interactions. | Kinases (Hinge-binding) | |

| Bioisosteric Replacement | Replace ester with tetrazole or other acidic isosteres. | Nuclear Receptors | |

| Indazole Ring (C4-C7) | Halogenation, Alkylation | Modulate electronic properties and steric profile; block metabolism. | Various Targets |

Identification and Validation of Novel Biological Targets for Therapeutic Intervention

Indazole derivatives have demonstrated activity against a broad spectrum of biological targets, making them a rich source for drug discovery. nih.govbenthamdirect.com A primary focus has been on protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in cancer. rsc.orgnih.gov Indazole-based compounds have been successfully developed as inhibitors of numerous kinases, including VEGFR, FGFR, Aurora kinases, and Bcr-Abl. benthamdirect.comresearchgate.netnih.gov The indazole scaffold is adept at forming key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases. mdpi.com Therefore, analogs derived from this compound are prime candidates for screening against both known and novel kinases implicated in oncology.

Beyond established kinase targets, new research is uncovering other potential therapeutic avenues for indazole compounds. Recent studies have identified novel indazole derivatives as inhibitors of the Transcriptional Enhanced Associate Domain (TEAD) proteins, which are key components of the Hippo signaling pathway involved in cell proliferation and organ size. nih.gov This opens up a completely new area for therapeutic intervention where indazole analogs could be developed.

Other non-kinase targets where indazole derivatives have shown promise include:

Indoleamine-2,3-dioxygenase1 (IDO1): An enzyme involved in immune evasion by tumors. nih.govnih.gov

Glucagon Receptor (GCGR): A target for the treatment of type II diabetes. researchgate.net

Glycogen Synthase Kinase 3β (GSK-3β): Implicated in mood disorders. nih.gov

CC-Chemokine Receptor 4 (CCR4): An allosteric target for inflammatory diseases. acs.org

5-HT Receptors: Targets for neurological and psychiatric conditions. researchgate.net

The versatility of the indazole scaffold suggests that libraries synthesized from this compound could be screened against diverse target classes to identify novel therapeutic leads for a wide range of diseases, from cancer to metabolic and neurological disorders.

Table 2: Selected Biological Targets for Indazole-Based Compounds

| Target Class | Specific Target Example | Therapeutic Area | Reference Indazole Drug/Candidate |

| Tyrosine Kinases | VEGFR, FGFR, c-Kit | Oncology (Anti-angiogenesis) | Pazopanib, Axitinib, Linifanib |

| Serine/Threonine Kinases | Aurora Kinases, CDK2, Pim | Oncology (Cell Cycle, Proliferation) | Alisertib (MLN8237) |

| Immuno-oncology | IDO1 | Oncology (Immunotherapy) | Epacadostat (INCB024360) |

| GPCRs | Glucagon Receptor (GCGR) | Metabolic Disorders (Diabetes) | Preclinical Candidates |

| Signaling Pathways | TEAD (Hippo Pathway) | Oncology | Preclinical Candidates |

| Ion Channels | hERG | (Off-target liability to manage) | - |

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of the indazole core and its subsequent functionalization are areas of active research. Traditional methods often require harsh conditions or multiple steps. Recent advancements focus on developing more efficient, atom-economical, and environmentally friendly synthetic routes. researchgate.net

Innovative approaches for constructing the indazole ring include transition-metal-catalyzed C-H activation and annulation cascades, which allow for the one-step construction of functionalized indazoles from simpler precursors. researchgate.net Furthermore, methods that avoid transition metals are gaining traction. For example, visible light has been used to promote the heterodifunctionalization of alkynylazobenzenes to form 2H-indazoles in the absence of any metal or photocatalyst, representing a significant step towards sustainable synthesis. acs.org

"Green chemistry" principles are increasingly being applied to the synthesis of indazoles. This includes the use of:

Natural Catalysts: Lemon peel powder has been reported as a green and efficient natural catalyst for the synthesis of 1H-indazoles. bibliomed.orgresearchgate.net

Alternative Energy Sources: Ultrasound irradiation has been employed to accelerate reactions and improve yields, often under milder conditions. bibliomed.orgresearchgate.net

Solid-Phase Synthesis: This technique allows for the modular and high-throughput synthesis of indazole libraries for screening purposes, facilitating the drug discovery process. rsc.org

These modern methodologies could be adapted for the large-scale, sustainable production of this compound and its derivatives, reducing the environmental footprint and cost associated with pharmaceutical manufacturing.

Exploration of Synergistic Effects in Preclinical Combination Therapies

The future of cancer treatment increasingly lies in combination therapies that target multiple pathways simultaneously to enhance efficacy and overcome drug resistance. benthamdirect.com Given that indazole derivatives target fundamental cancer processes like angiogenesis, cell proliferation, and immune response, they are ideal candidates for inclusion in combination regimens.

While specific preclinical data on combinations involving this compound is not yet available, the rationale for such studies is strong, based on the known mechanisms of its parent class. For example, an analog designed as a VEGFR inhibitor could be combined with:

Conventional Chemotherapy: By normalizing tumor vasculature, the anti-angiogenic agent could improve the delivery and efficacy of cytotoxic drugs.

Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1): Targeting angiogenesis can alleviate hypoxia in the tumor microenvironment, which in turn can enhance the activity of T-cells and improve the response to immunotherapy.

Similarly, an indazole-based inhibitor of a cell proliferation pathway (e.g., targeting Aurora kinases or CDKs) could be combined with DNA-damaging agents or other targeted therapies to induce synthetic lethality. The exploration of these synergistic effects in preclinical models is a critical next step to unlock the full therapeutic potential of next-generation indazole analogs.

Table 3: Potential Combination Therapy Strategies for Indazole Analogs

| Indazole Analog Target | Combination Partner | Rationale for Synergy | Potential Cancer Indication |

| VEGFR/FGFR (Angiogenesis) | Paclitaxel (Chemotherapy) | Improved drug delivery to the tumor. | Ovarian Cancer, Lung Cancer |

| VEGFR/FGFR (Angiogenesis) | Anti-PD-1 Antibody (Immunotherapy) | Alleviation of tumor hypoxia, enhancement of T-cell infiltration. | Renal Cell Carcinoma, Melanoma |

| Aurora Kinase (Cell Cycle) | PARP Inhibitor | Targeting cell cycle and DNA repair pathways simultaneously. | Breast Cancer (BRCA-mutant) |

| EGFR (Proliferation) | MET Inhibitor | Overcoming resistance mediated by MET pathway activation. | Non-Small Cell Lung Cancer |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl (3-iodo-1H-indazol-1-yl)acetate, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic Substitution : React 3-iodo-1H-indazole with methyl chloroacetate in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous DMF or THF. Monitor completion via TLC .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.

- Optimization : Adjust solvent polarity (DMF vs. THF), base strength (K₂CO₃ vs. NaH), and temperature (60–100°C) to improve yield. Characterize intermediates via -NMR to identify side products .

Q. How is the structural integrity of this compound validated?

- Methodology :

- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in dichloromethane/hexane). Use SHELXT for space-group determination and SHELXL for refinement. Analyze anisotropic displacement parameters and hydrogen bonding .

- Spectroscopy : Confirm molecular structure via -/-NMR (CDCl₃ or DMSO-d₆) and high-resolution mass spectrometry (HRMS). Compare experimental IR spectra with DFT-calculated vibrational modes .

Q. What storage conditions are recommended to maintain compound stability?

- Methodology :

- Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent iododecomposition or ester hydrolysis. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) every 6 months .

Advanced Research Questions

Q. How can researchers resolve contradictory data between experimental and computational NMR chemical shifts?

- Methodology :

- Dynamic Effects : Perform variable-temperature NMR to assess tautomerism or conformational exchange.

- DFT Calculations : Use Gaussian or ORCA with solvent models (e.g., PCM for DMSO) to simulate shifts. Compare with experimental data; discrepancies >0.5 ppm may indicate unaccounted solvation effects .

- X-ray Validation : Cross-reference crystallographic bond lengths/angles with computational geometry to identify structural distortions .

Q. What strategies improve yield in palladium-catalyzed coupling reactions involving this compound?

- Methodology :

- Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dppf), or XPhos Pd G3 in Suzuki-Miyaura couplings. Optimize ligand-to-metal ratio (1:1 to 2:1).

- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. ethers (THF, dioxane). Additives like TBAB (tetrabutylammonium bromide) may enhance solubility .

- In Situ Monitoring : Use LC-MS to detect intermediates and adjust reaction time/temperature dynamically.

Q. How can researchers design bioactivity assays for this compound derivatives?

- Methodology :

- Target Selection : Prioritize kinases (e.g., JAK2, EGFR) based on indazole scaffolds’ known inhibitory activity.

- In Vitro Assays :

- Enzyme Inhibition : Use fluorescence polarization (FP) or TR-FRET assays with recombinant kinases.

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. Include positive controls (e.g., doxorubicin) and validate results with siRNA knockdown .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.